- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,

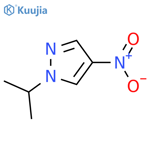

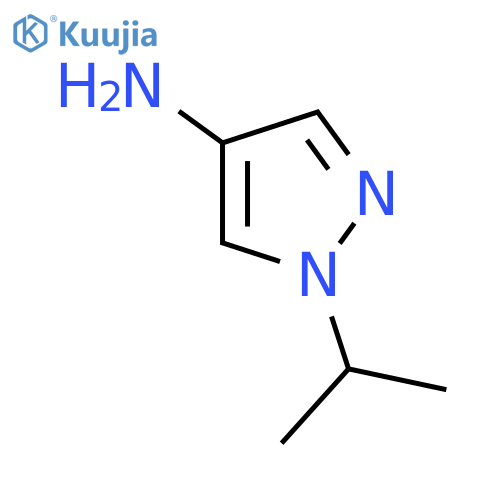

Cas no 97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine)

97421-16-4 structure

商品名:1-(propan-2-yl)-1H-pyrazol-4-amine

1-(propan-2-yl)-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-Isopropyl-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine,1-(1-methylethyl)-

- 1-propan-2-ylpyrazol-4-amine

- 4-Amino-1-isopropyl-1h-pyrazole

- 1-isopropyl-1H-pyrazol-4-amine(SALTDATA: HCl)

- 1-(propan-2-yl)-1H-pyrazol-4-amine

- 1H-Pyrazol-4-amine, 1-(1-methylethyl)-

- 1-Isopropyl-1H-pyrazol-4-ylamine

- 1-(methylethyl)pyrazole-4-ylamine

- 1-isopropylpyrazol-4-amine

- OEXNVHXUPNHOPP-UHFFFAOYSA-N

- 1-isopropyl-1H-pyrazole-4-amine

- 1-isopropyl-1 H-pyrazol-4-ylamine

- STK353364

- SBB026436

- SB13945

- MCU

- 1-(1-Methylethyl)-1H-pyrazol-4-amine (ACI)

- (1-Isopropyl-1H-pyrazol-4-yl)amine

- 1-Isopropyl-4-aminopyrazole

- 4-Amino-1-isopropylpyrazole

- CS-W020015

- DS-0554

- 97421-16-4

- AKOS000205148

- AC-30775

- DTXSID00541640

- MFCD08700622

- SCHEMBL574538

- EN300-66235

- SY031838

- F2169-0267

-

- MDL: MFCD08700622

- インチ: 1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3

- InChIKey: OEXNVHXUPNHOPP-UHFFFAOYSA-N

- ほほえんだ: N1N(C(C)C)C=C(N)C=1

計算された属性

- せいみつぶんしりょう: 125.09500

- どういたいしつりょう: 125.095297364g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 92.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- トポロジー分子極性表面積: 43.8

じっけんとくせい

- 色と性状: Yellow to Brown Liquid

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 234.2°C at 760 mmHg

- フラッシュポイント: 95.4±19.8 °C

- 屈折率: 1.566

- PSA: 43.84000

- LogP: 1.62740

- じょうきあつ: 0.1±0.5 mmHg at 25°C

1-(propan-2-yl)-1H-pyrazol-4-amine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261;P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature

1-(propan-2-yl)-1H-pyrazol-4-amine 税関データ

- 税関コード:2933199090

- 税関データ:

中国税関番号:

2933199090概要:

2933199090。他の構造上非縮合ピラゾール環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933199090。構造中に非縮合ピラゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(propan-2-yl)-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM188206-1g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 1g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95%+ | 10g |

$*** | 2023-05-04 | |

| Chemenu | CM188206-5g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 5g |

$359 | 2021-08-05 | |

| Chemenu | CM188206-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 95+% | 10g |

$772 | 2021-08-05 | |

| Enamine | EN300-66235-0.1g |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 95.0% | 0.1g |

$26.0 | 2025-03-21 | |

| Apollo Scientific | OR962707-10g |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 98% | 10g |

£305.00 | 2025-02-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IU946-50mg |

1-(propan-2-yl)-1H-pyrazol-4-amine |

97421-16-4 | 97% | 50mg |

84.0CNY | 2021-07-14 | |

| abcr | AB469943-25 g |

1-Isopropyl-1H-pyrazol-4-amine; . |

97421-16-4 | 25g |

€1,084.50 | 2022-03-01 | ||

| Fluorochem | 037825-25g |

1-Isopropyl-1H-pyrazol-4-ylamine |

97421-16-4 | 95% | 25g |

£645.00 | 2022-03-01 | |

| TRC | B451560-500mg |

1-Isopropyl-1H-pyrazol-4-amine |

97421-16-4 | 500mg |

$ 135.00 | 2022-06-07 |

1-(propan-2-yl)-1H-pyrazol-4-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 15 psi, rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 1 atm, 25 °C

リファレンス

- Fused ring pyrimidine compound, intermediate, and preparation method, composition and use thereof, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, 50 °C

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

1.2 Reagents: Hydrogen Catalysts: Nickel Solvents: Ethanol , Ethyl acetate ; 5 h, rt

リファレンス

- Preparation of pyrazole derivatives as JAK inhibitors for treatment of autoimmune disease or cancer, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 5 h, rt

リファレンス

- Discovery of Novel Potent VEGFR-2 Inhibitors Exerting Significant Antiproliferative Activity against Cancer Cell Lines, Journal of Medicinal Chemistry, 2018, 61(1), 140-157

合成方法 5

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 25 °C

リファレンス

- Five-and-six-membered heterocyclic compound, its preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Ethanol , Ethyl acetate ; 2 h, 3 atm, rt

リファレンス

- Quinoline derivatives as platelet-derived growth factor inhibitors, their preparation, pharmaceutical compositions, and use in the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

リファレンス

- Preparation of heterocyclic ureas as kinase inhibitors useful for the treatment of proliferative and inflammatory diseases, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 8 h, rt

リファレンス

- Pyrrolopyrimidine compound, its preparation method and application in preparing drug for preventing and treating Wee1 protein kinase related disease, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

リファレンス

- Compound capable of inhibiting kinase activity of BTK and/or JAK3 and its preparation, China, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 1 h, 35 psi, rt

リファレンス

- Preparation of imidazopyrazines as spleen tyrosine kinase (Syk) inhibitors, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol , Water ; 1 h, 15 psi, rt

リファレンス

- Preparation of sulfonylurea derivatives as inflammasome inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 2 h, rt

リファレンス

- Preparation of pyridine-based compounds as kinase inhibitors useful for treatment of proliferative diseases, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 4 h, rt

リファレンス

- Preparation of radiolabeled (3-pyrazol-5-yl)pyridazin-4(1H)-one derivatives as radiotracers useful for quantitative imaging of phosphodiesterase (PDE10A) in mammals, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 6 h, reflux

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt

リファレンス

- Preparation of 2-(1H-pyrazol-4-ylamino)pyrimidines as Aurora and KDR kinase inhibitors., World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

リファレンス

- Preparation of thiazolo[5,4-d]pyrimidine derivatives as IRAK kinase inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 1 min, 20 °C; 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 1 h, 20 °C

リファレンス

- A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles, Tetrahedron Letters, 2008, 49(18), 2996-2998

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 18 h, 60 °C; 60 °C → rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 18 h, rt

リファレンス

- Preparation of heterocyclyl pyrazolopyrimidine analogs as JAK, especially JAK3, inhibitors, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, rt

リファレンス

- Preparation of IRAK inhibitors and their uses in the treatment of diseases and disorders, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, 40 °C

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

1.2 Reagents: Hydrogen Catalysts: Platinum Solvents: Methanol ; 3 h, rt

リファレンス

- Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives, Journal of Medicinal Chemistry, 2014, 57(23), 10013-10030

1-(propan-2-yl)-1H-pyrazol-4-amine Raw materials

1-(propan-2-yl)-1H-pyrazol-4-amine Preparation Products

1-(propan-2-yl)-1H-pyrazol-4-amine 関連文献

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

97421-16-4 (1-(propan-2-yl)-1H-pyrazol-4-amine) 関連製品

- 1240567-18-3(1-cyclopropyl-1H-pyrazol-4-amine)

- 876343-24-7(1-Ethyl-1H-pyrazol-4-amine)

- 97421-13-1(1-Tert-butyl-1H-pyrazol-4-amine)

- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:97421-16-4)1-(propan-2-yl)-1H-pyrazol-4-amine

清らかである:99%/99%

はかる:10g/25g

価格 ($):210.0/524.0